molecular formula C27H33O4P B1615467 Tris(3-isopropylphenyl) phosphate CAS No. 72668-27-0

Tris(3-isopropylphenyl) phosphate

Cat. No.: B1615467
CAS No.: 72668-27-0
M. Wt: 452.5 g/mol
InChI Key: HZZVNABLNATHQO-UHFFFAOYSA-N
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Description

Tris(3-isopropylphenyl) phosphate is an organophosphate compound with the molecular formula C27H33O4P. It is known for its applications as a flame retardant, plasticizer, and additive in various industrial products. The compound’s structure includes three isopropylphenyl groups attached to a phosphate group, which contributes to its chemical stability and effectiveness in its applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-isopropylphenyl) phosphate is typically synthesized through the reaction of phenol with propylene, followed by phosphorylation. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Tris(3-isopropylphenyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form phosphoric acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the isopropylphenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Tris(3-isopropylphenyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(3-isopropylphenyl) phosphate as a flame retardant involves the formation of a protective char layer on the material’s surface during combustion. This layer acts as a barrier, reducing heat transfer and slowing down the combustion process. The compound’s molecular targets include the polymer chains in the material, where it interacts to form stable, non-flammable products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isopropylphenyl groups, which provide a balance of chemical stability and reactivity, making it highly effective in its applications. Its lower toxicity and environmental impact compared to some other flame retardants also contribute to its widespread use .

Properties

IUPAC Name

tris(3-propan-2-ylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33O4P/c1-19(2)22-10-7-13-25(16-22)29-32(28,30-26-14-8-11-23(17-26)20(3)4)31-27-15-9-12-24(18-27)21(5)6/h7-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZVNABLNATHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C(C)C)OC3=CC=CC(=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993503
Record name Tris[3-(propan-2-yl)phenyl] phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72668-27-0
Record name Phenol, 3-(1-methylethyl)-, phosphate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72668-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(3-isopropylphenyl) phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[3-(propan-2-yl)phenyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(3-isopropylphenyl) phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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